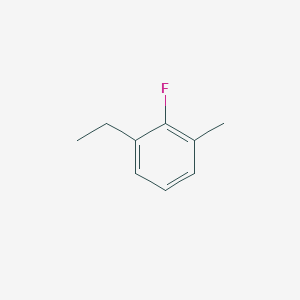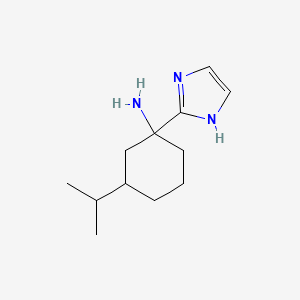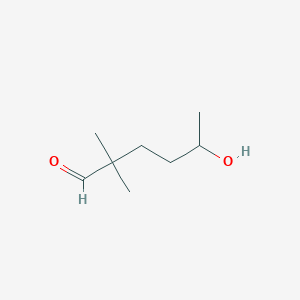
2-methyl-N-(2-methylpentan-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-methylpentan-3-yl)aniline is a sterically hindered amine that serves as a chemically differentiated building block for organic synthesis and medicinal chemistry. This compound is particularly valuable for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylpentan-3-yl)aniline can be achieved through hydroamination methods. One innovative approach involves the hydroamination of olefins with nitroarenes . This method provides a practical route to access this hindered amine, which has traditionally been challenging to synthesize .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the hydroamination method mentioned above can be scaled up for industrial applications. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-methylpentan-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines with different substituents .
Scientific Research Applications
2-methyl-N-(2-methylpentan-3-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active molecules and drug candidates.
Medicine: It is valuable in medicinal chemistry for the preparation of drug candidates containing hindered amine motifs.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methylpentan-3-yl)aniline involves its interaction with molecular targets and pathways. The compound’s steric hindrance affects its binding affinity and reactivity, making it a unique building block for drug development. The specific molecular targets and pathways depend on the context of its application in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(2-methylpentan-2-yl)aniline
- 2-methyl-N-(3-methylpentan-2-yl)aniline
Uniqueness
2-methyl-N-(2-methylpentan-3-yl)aniline is unique due to its steric hindrance, which provides distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of complex molecules and drug candidates .
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
2-methyl-N-(2-methylpentan-3-yl)aniline |
InChI |
InChI=1S/C13H21N/c1-5-12(10(2)3)14-13-9-7-6-8-11(13)4/h6-10,12,14H,5H2,1-4H3 |
InChI Key |
DZGIIIKYIMZQCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


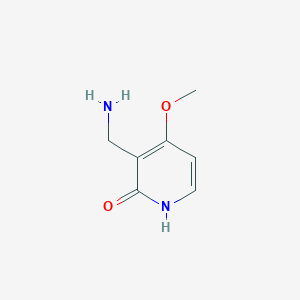
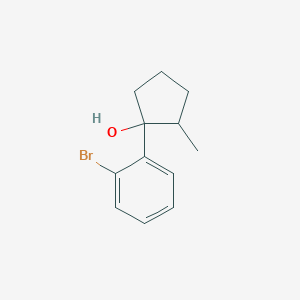

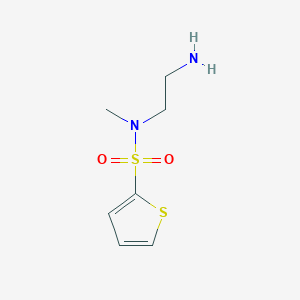
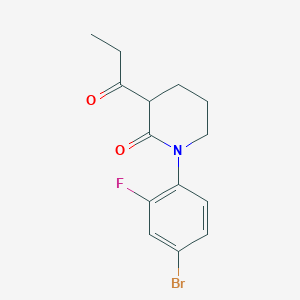
![1,4,8-Trioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B13261115.png)
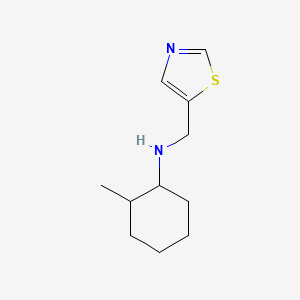
![2-[(7-Oxocyclohepta-1,3,5-trien-1-YL)oxy]acetic acid](/img/structure/B13261133.png)


